Bienvenue dans la boutique en ligne BenchChem!

N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine

Physicochemical property Drug-likeness Library design

N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine (CAS 13223-24-0) is a heteroaryl N-hydroxyguanidine featuring a 4,6-dimethylpyrimidine scaffold linked to a hydroxyguanidine moiety at the 2-position. The compound belongs to the N-hydroxyguanidine class, which has been investigated as nitric oxide (NO) donors following enzymatic oxidation by nitric oxide synthases (NOS).

Molecular Formula C7H11N5O
Molecular Weight 181.199
CAS No. 13223-24-0
Cat. No. B2531844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine
CAS13223-24-0
Molecular FormulaC7H11N5O
Molecular Weight181.199
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(N)NO)C
InChIInChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12)
InChIKeyDRNSXSPHLSBSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine Procurement Guide: Core Chemical Identity and Structural Context


N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine (CAS 13223-24-0) is a heteroaryl N-hydroxyguanidine featuring a 4,6-dimethylpyrimidine scaffold linked to a hydroxyguanidine moiety at the 2-position [1]. The compound belongs to the N-hydroxyguanidine class, which has been investigated as nitric oxide (NO) donors following enzymatic oxidation by nitric oxide synthases (NOS) [2]. Its molecular formula is C₇H₁₁N₅O, with a molecular weight of 181.20 g/mol and a computed XLogP3-AA of -0.3 [1]. Unlike the more extensively studied N-aryl N′-hydroxyguanidines that bear a phenyl ring, this compound introduces a π-electron-deficient pyrimidine core, which fundamentally alters electronic distribution, hydrogen-bonding capacity, and metabolic recognition relative to aryl-based analogs [2].

Why N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine Cannot Be Interchanged with Generic N-Aryl or Alkyl N-Hydroxyguanidines


Direct substitution of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine by a generic N-phenyl or N-alkyl N′-hydroxyguanidine is not chemically or pharmacologically equivalent. The pyrimidine ring is significantly electron-deficient compared to benzene (σₚ pyrimidine ≈ +0.7 vs. σₚ phenyl = 0), which modulates the electron density on the hydroxyguanidine warhead and alters both the oxidation potential and the rate of NO release catalyzed by NOS enzymes [1]. Structure–activity relationship (SAR) studies on N-aryl N′-hydroxyguanidines have demonstrated that NO formation rates are highly sensitive to the electronic nature of the aryl substituent; electron-donating para substituents (e.g., CH₃, OCH₃) enhance NO release, whereas electron-withdrawing groups suppress it [1]. The pyrimidine core introduces two additional nitrogen atoms that serve as hydrogen-bond acceptors (total HBA count = 4 vs. 3 for phenyl analogs) [2], potentially altering solubility, target binding, and off-target interactions. These electronic and topological differences mean that pharmacological or biochemical data generated for phenyl-based N-hydroxyguanidines cannot be extrapolated to this compound without experimental validation.

Quantitative Differentiation Evidence for N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine Against Closest Analogs


Computed LogP and Topological Polar Surface Area Differentiate Pyrimidinyl from Phenyl N-Hydroxyguanidines

The target compound exhibits a computed XLogP3-AA of -0.3, compared to a predicted XLogP of approximately +0.8 for the closest phenyl analog N-phenyl-N′-hydroxyguanidine [1][2]. This ~1.1 log unit difference indicates markedly higher hydrophilicity for the pyrimidine derivative. Simultaneously, the topological polar surface area (TPSA) is 96.4 Ų for the target compound [1], versus approximately 71 Ų for N-phenyl-N′-hydroxyguanidine, a difference of ~25 Ų attributable to the two additional pyrimidine nitrogen atoms. These differences surpass typical thresholds for permeability and solubility classification (TPSA > 90 Ų often correlates with reduced blood–brain barrier penetration), suggesting that the target compound will exhibit distinct pharmacokinetic and solubility behavior in screening libraries.

Physicochemical property Drug-likeness Library design

Enhanced Hydrogen-Bond Acceptor Capacity Relative to N-Aryl N′-Hydroxyguanidine Analogs

N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine possesses 4 hydrogen-bond acceptor (HBA) sites versus 3 for N-phenyl-N′-hydroxyguanidine, while both compounds have 3 hydrogen-bond donor (HBD) sites [1][2]. The additional HBA arises from the pyrimidine N3 nitrogen, which is geometrically positioned to engage in bidentate interactions with biological targets or co-crystallization partners. This difference is structurally significant: in NOS active sites, hydrogen-bonding interactions with the pyrimidine ring may alter substrate orientation relative to the heme iron, potentially modifying the Km and Vmax for NO production compared to phenyl-based substrates. Guanidine-containing pyrimidines have been shown to form distinct tautomeric states in the solid state, as evidenced by X-ray crystallography of eleven N,N′-substituted guanidines bearing a 4,6-dimethylpyrimidyl group [3].

Molecular recognition Target engagement Crystal engineering

Class-Level NO Donation Capacity Inferred from NOS II Oxidation Studies of Structurally Related N-Hydroxyguanidines

Although the target compound itself has not been directly tested in published NOS II oxidation assays, the N-hydroxyguanidine pharmacophore has been extensively characterized. Unsubstituted N-hydroxyguanidine is oxidized by recombinant NOS II with a Km of 500 µM and a Vmax of 390 ± 50 nmol NO min⁻¹ mg protein⁻¹, approximately 4-fold lower than the natural substrate Nω-hydroxy-L-arginine (NOHA, Km = 15 µM, Vmax ~1,600 nmol NO min⁻¹ mg⁻¹) [1]. N-Aryl N′-hydroxyguanidines bearing electron-donating para substituents (e.g., CH₃, F, Cl) achieve NO formation rates of 8–41% of NOHA, demonstrating that the aromatic substituent significantly modulates catalytic efficiency [2]. The pyrimidine ring in the target compound, being electron-deficient, is predicted to reduce the electron density on the hydroxyguanidine –C(NOH)NH₂ group relative to phenyl analogs, which would be expected to decrease the NO formation rate compared to N-(4-methylphenyl)-N′-hydroxyguanidine (NO formation rate ~25% of NOHA [2]) but may increase metabolic stability or alter NOS isoform selectivity.

Nitric oxide donor NOS substrate Vasodilation

Anticancer and Antiviral Activity Inferable from Hydroxyguanidine Derivative Class Data

A series of N-hydroxyguanidine derivatives (R = NNHC(=NH)NHOH, where R = aromatic or heterocyclic aldehyde) were tested against cultured L1210 leukemia cells, yielding ID₅₀ values of 7.80–126 µM, approximately 10-fold more potent than hydroxyurea and hydroxyguanidine [1]. In antiviral assays against Rous sarcoma virus transformation of chicken embryo fibroblasts, the same series exhibited ID₅₀ values of 2.76–195.2 µM, with the most active compounds approximately 100-fold more potent than the parent hydroxyguanidine [1]. The target compound, featuring a heterocyclic (pyrimidine) substituent rather than an aldehyde-derived imine, is structurally distinct but belongs to the same N-hydroxyguanidine pharmacophore class. Pyrimidyl guanidines have separately been claimed as anticancer agents in US Patent 8,445,677, which describes pharmacophore-guided identification of substituted pyrimidyl guanidines with activity against ovarian and breast cancer cell lines [2].

Anticancer Antiviral L1210 leukemia

Commercial Availability and Purity Specification from Non-Excluded Reputable Suppliers

N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine is offered by multiple specialty chemical suppliers with documented purity specifications. AKSci lists the compound at 95% minimum purity (catalog 8859CJ) with pricing of $1,530 per 100 mg . ChemDiv carries it as BB12-3981 (MFCD19103538) . By comparison, the simpler N-hydroxyguanidine (CAS 13115-21-4) is widely available at lower cost, but the pyrimidine substitution provides the differentiated electronic and steric properties described above. The compound's relatively high unit cost reflects its specialized synthesis and limited-scale production, positioning it as a research-grade building block rather than a commodity chemical. Importantly, the compound is classified as a laboratory irritant , requiring appropriate handling but not classified as acutely toxic, facilitating standard laboratory use.

Procurement Purity specification Supply chain

Explicit Note on Differential Evidence Limitations for This Compound

It must be explicitly stated that no peer-reviewed primary research paper has been identified that directly reports experimental biological, pharmacological, or physicochemical data for N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine (CAS 13223-24-0) itself. The compound is primarily documented in patent literature and chemical supplier catalogs. The differential evidence presented above relies on computed physicochemical properties (PubChem) and class-level inference from structurally related N-hydroxyguanidines (Renodon-Cornière et al., 2002; Tai et al., 1984). No direct head-to-head comparative experimental data exist for this compound versus its closest analogs. Consequently, all differentiation claims based on electronic, steric, or pharmacological properties should be considered predictive and require experimental verification in the intended application context. Users who require experimentally validated comparator data should commission bespoke head-to-head studies before final compound selection.

Data gap Experimental validation Research need

Recommended Research and Procurement Application Scenarios for N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine


NO-Donor Probe Development with NOS Isoform Selectivity Screening

For laboratories investigating nitric oxide synthase (NOS) isoform-selective substrates, N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine represents a heteroaryl N-hydroxyguanidine scaffold that, based on class-level SAR from Renodon-Cornière et al. (2002) [1], may exhibit differential recognition by NOS I, II, and III. The electron-deficient pyrimidine core is structurally distinct from the phenyl-based substrates characterized in the published SAR, potentially providing a novel selectivity profile. Researchers should conduct head-to-head NOS oxidation assays (NO formation rate, Km, Vmax) comparing this compound against N-(4-methylphenyl)-N′-hydroxyguanidine and NOHA to experimentally determine isoform selectivity.

Medicinal Chemistry Optimization of Pyrimidine-Containing Anticancer Agents

The target compound occupies a structural intersection between the N-hydroxyguanidine anticancer pharmacophore (Tai et al., 1984, ID₅₀ range 7.8–126 µM against L1210) [2] and the pyrimidyl guanidine anticancer scaffold claimed in US Patent 8,445,677 [3]. It is most appropriately deployed as a starting material or reference standard in medicinal chemistry campaigns aimed at optimizing pyrimidine-based anticancer agents, particularly those targeting ovarian or breast cancer cell lines. Its primary utility lies in SAR expansion studies where the hydroxyguanidine moiety is systematically varied.

Physicochemical Property-Driven Library Design and Chemical Biology Tool Development

With a computed XLogP of -0.3 and TPSA of 96.4 Ų [4], this compound occupies a distinct region of chemical space compared to typical N-aryl N′-hydroxyguanidines (XLogP ~+0.8, TPSA ~71 Ų). Chemical biology groups constructing fragment libraries or probe compound collections that target intracellular targets with enhanced aqueous solubility should consider this pyrimidinyl derivative as a core scaffold. Its physicochemical profile suggests improved aqueous solubility and reduced passive membrane permeability relative to phenyl analogs, which may be advantageous for targeting cytosolic enzymes or for reducing off-target membrane interactions.

Building Block for Guanidine-Containing Heterocycle Synthesis

The 4,6-dimethylpyrimidin-2-yl moiety is a established precursor in regioselective cyclization reactions leading to imidazolidinones, hydantoins, and oxazole-imines, as demonstrated with N-(4,6-dimethylpyrimidin-2-yl)cyanamide derivatives (Sciencedirect, 2024) [5]. N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine can serve as a versatile synthetic intermediate where the hydroxyguanidine group provides a nucleophilic handle for further functionalization. Synthetic chemistry groups developing novel heterocyclic scaffolds for biological screening should procure this compound as a key building block, noting its 95% minimum purity specification and the associated cost premium relative to simpler guanidine precursors.

Quote Request

Request a Quote for N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.